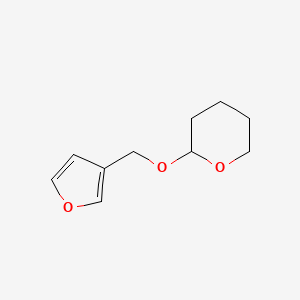
2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trioxatrisilinane core with six hexadecyl groups attached, making it highly hydrophobic and suitable for specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexadecylsilane with a trioxatrisilinane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or hexane, and the reaction temperature is maintained between 60-80°C to ensure complete substitution of the silicon atoms.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity. Post-reaction, the product is purified using techniques like column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using hydrides such as lithium aluminum hydride, converting the compound into its corresponding silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atoms, where groups like alkoxides or halides can replace the hexadecyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Alkoxides, halides; solvents like toluene or dichloromethane; temperatures around 50-80°C.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of novel materials and coatings.
Biology: Potential use in the development of biocompatible surfaces and drug delivery systems.
Medicine: Investigated for its role in creating hydrophobic barriers in medical devices.
Industry: Utilized in the production of water-repellent coatings and lubricants.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets through hydrophobic interactions. The hexadecyl groups provide a non-polar surface that can interact with hydrophobic regions of proteins or other molecules, potentially altering their function or stability. This compound can also form self-assembled monolayers on surfaces, creating a hydrophobic barrier that can influence surface properties and interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4,6,6-Hexakis(2,2,3,3,4,4-hexafluorobutoxy)-1,3,5,2,4,6-triazatriphosphorine: Known for its use in mass spectrometry calibration.
2,2,4,4,6,6-Hexakis(2,2,2-trifluoroethoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine: Utilized in various chemical analyses.
Uniqueness
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its highly hydrophobic nature and the ability to form stable self-assembled monolayers. This makes it particularly useful in applications requiring water-repellent properties and stable surface modifications.
Properties
CAS No. |
139231-91-7 |
|---|---|
Molecular Formula |
C96H198O3Si3 |
Molecular Weight |
1484.8 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C96H198O3Si3/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-100(92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)97-101(93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3,94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)99-102(98-100,95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-96H2,1-6H3 |
InChI Key |
ITDLDOXHNDXOII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


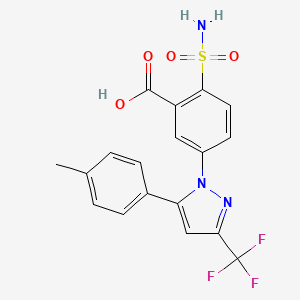
![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)
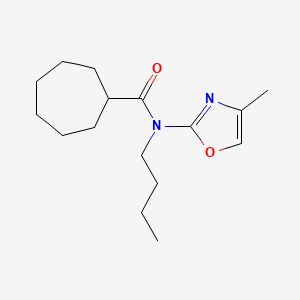
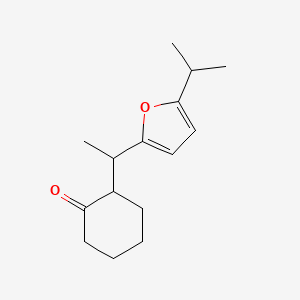

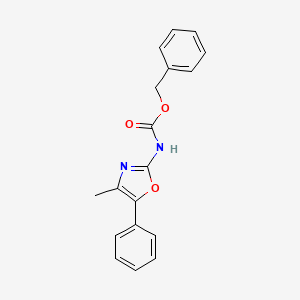
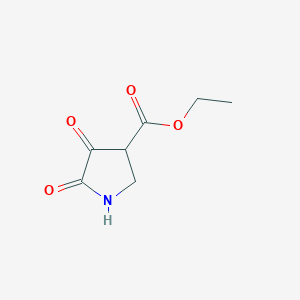

![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
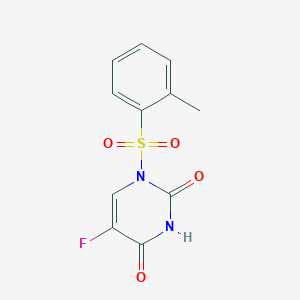
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
